molecular formula C14H16N2O2S B4043645 2-[2-(2-Phenoxyethoxy)ethylsulfanyl]pyrimidine

2-[2-(2-Phenoxyethoxy)ethylsulfanyl]pyrimidine

Cat. No.: B4043645
M. Wt: 276.36 g/mol
InChI Key: GRLKNHIFESWAJK-UHFFFAOYSA-N
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Description

2-[2-(2-Phenoxyethoxy)ethylsulfanyl]pyrimidine is a useful research compound. Its molecular formula is C14H16N2O2S and its molecular weight is 276.36 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[2-(2-phenoxyethoxy)ethyl]thio}pyrimidine is 276.09324893 g/mol and the complexity rating of the compound is 220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anti-inflammatory Activities

Pyrimidine derivatives, characterized by their aromatic heterocyclic structure containing nitrogen atoms, have been widely studied for their pharmacological effects. Research developments highlight the synthesis of various pyrimidine derivatives and their potent anti-inflammatory activities. These effects are attributed to the inhibition of key inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α, among others. A detailed structure-activity relationship (SAR) analysis offers insights into designing novel pyrimidine analogs with enhanced anti-inflammatory properties and minimal toxicity (Rashid et al., 2021).

Anticancer Applications

Pyrimidines play a crucial role in DNA and RNA, making them essential for various biological processes. Their significance extends to anticancer research, where pyrimidine-based scaffolds have demonstrated potential through different mechanisms, indicating their capability to target a wide range of enzymes, receptors, and cellular targets. The ongoing patent literature review from 2009 to 2014 emphasizes the significant interest in pyrimidine derivatives as anticancer agents, showcasing their promise as future drug candidates (Kaur et al., 2014).

Broad-spectrum Biological Activities

Comprehensive reviews of pyrimidine analogs reveal their wide-ranging biological potentials beyond anti-inflammatory and anticancer activities. These include anti-HIV, antifungal, antibacterial, and analgesic effects. The synthesis and biological evaluation of pyrimidine analogs have led to the identification of clinically approved drugs and new candidates with promising therapeutic profiles. This versatility underscores the importance of pyrimidines as a scaffold for drug discovery, highlighting their significant medicinal and biological potential (JeelanBasha & Goudgaon, 2021).

Optoelectronic Applications

Emerging research on quinazolines and pyrimidines has expanded their applications to optoelectronic materials. These compounds, particularly when integrated into π-extended conjugated systems, have been explored for their luminescent properties and potential in fabricating organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. The incorporation of pyrimidine fragments into these materials emphasizes their value in the development of novel optoelectronic devices (Lipunova et al., 2018).

Properties

IUPAC Name

2-[2-(2-phenoxyethoxy)ethylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-2-5-13(6-3-1)18-10-9-17-11-12-19-14-15-7-4-8-16-14/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLKNHIFESWAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOCCSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.